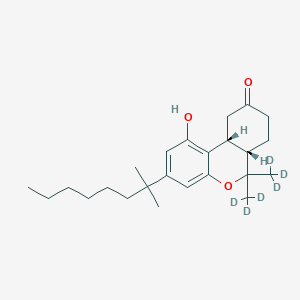
cis-Nabilone-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Nabilone-d6: is a deuterated analog of nabilone, a synthetic cannabinoid that mimics the structure and pharmacological activity of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis . Nabilone is used primarily for its antiemetic properties, particularly in the treatment of chemotherapy-induced nausea and vomiting . The deuterated form, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of nabilone due to its enhanced stability and resistance to metabolic degradation .
Preparation Methods
The synthesis of cis-Nabilone-d6 involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Epoxidation: The starting material undergoes epoxidation to form an epoxide intermediate.
Isomerization: The epoxide is then isomerized to form a silyl enol ether.
Cyclization: The silyl enol ether undergoes cyclization to form the core structure of nabilone.
Industrial production methods for this compound are similar to those used for other synthetic cannabinoids, involving large-scale chemical synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
cis-Nabilone-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert it to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically hydroxylated, reduced, or substituted derivatives of this compound .
Scientific Research Applications
cis-Nabilone-d6 has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of synthetic cannabinoids.
Biology: Researchers use it to investigate the biological effects of cannabinoids on cellular and molecular processes.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of nabilone in the body.
Industry: This compound is used in the development of new cannabinoid-based therapeutics and in quality control processes for pharmaceutical products
Mechanism of Action
cis-Nabilone-d6 exerts its effects by interacting with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system . These receptors are involved in various physiological processes, including pain modulation, appetite regulation, and immune response . By acting as a weak partial agonist at these receptors, this compound can modulate neurotransmitter release and produce antiemetic and analgesic effects .
Comparison with Similar Compounds
cis-Nabilone-d6 is similar to other synthetic cannabinoids like dronabinol and nabiximols, which also mimic the effects of Δ⁹-THC . this compound is unique due to its deuterated structure, which provides enhanced stability and resistance to metabolic degradation . This makes it particularly useful in pharmacokinetic studies and in the development of new cannabinoid-based therapeutics .
Similar compounds include:
Properties
Molecular Formula |
C24H36O3 |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
(6aS,10aR)-1-hydroxy-3-(2-methyloctan-2-yl)-6,6-bis(trideuteriomethyl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one |
InChI |
InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19+/m1/s1/i4D3,5D3 |
InChI Key |
GECBBEABIDMGGL-VQVBABCCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1([C@H]2CCC(=O)C[C@H]2C3=C(C=C(C=C3O1)C(C)(C)CCCCCC)O)C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene](/img/structure/B13442935.png)
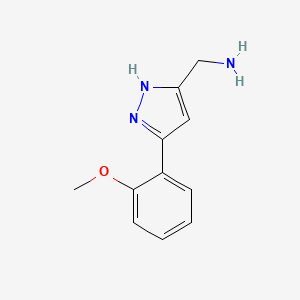
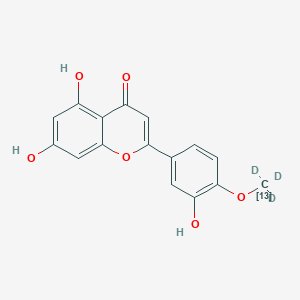
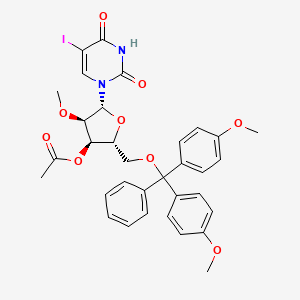
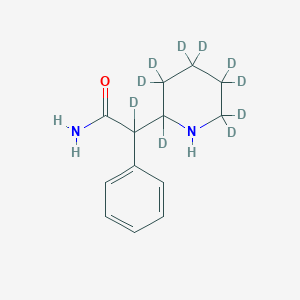
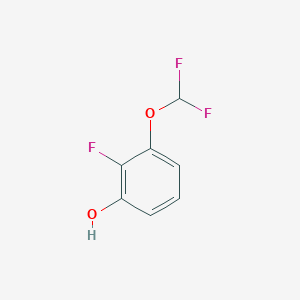
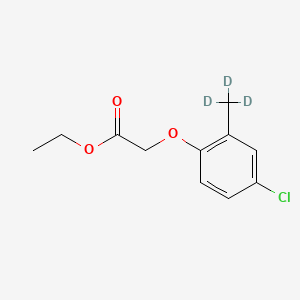

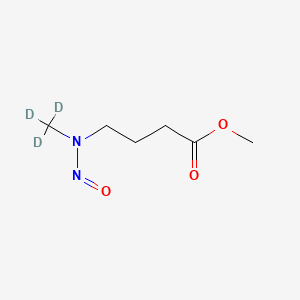
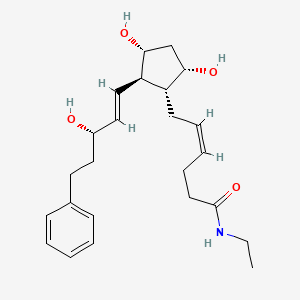
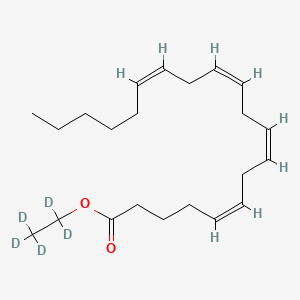
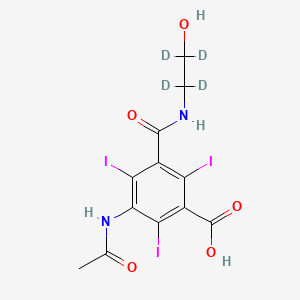
![1-[(2R,3R,4R,5R)-4-(tert-butyldimethylsilanyloxy)-3-fluoro-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13443006.png)
![2,2-Dimethyl-propanoic Acid (6aR)-5,6,6a,7-Tetrahydro-10-hydroxy-6-methyl-4H-dibenzo[de,g]quinolin-11-yl Ester](/img/structure/B13443007.png)
